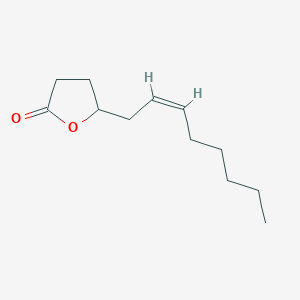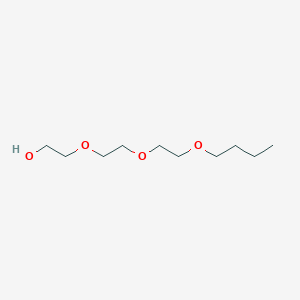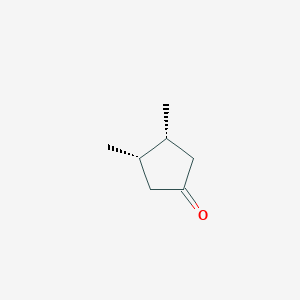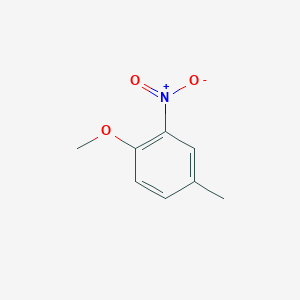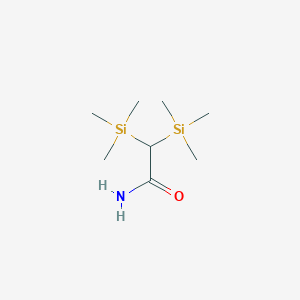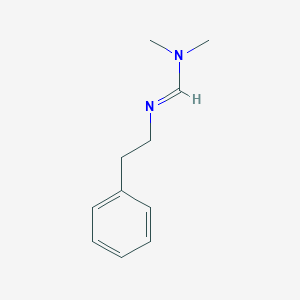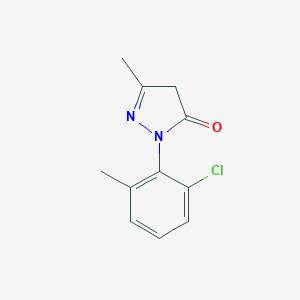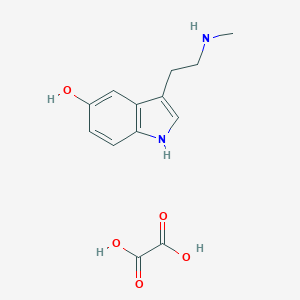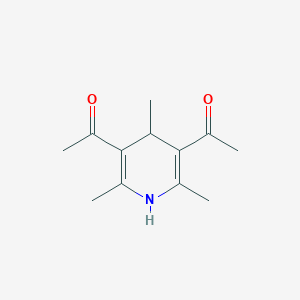
3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine
概要
説明
3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 . It can be obtained by reacting acetyl acetone with the corresponding aldehyde in the presence of NH3 gas .
Synthesis Analysis
The synthesis of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine involves the reaction of acetyl acetone with the corresponding aldehyde in the presence of NH3 gas . The IR spectrum and NMR spectrum provide detailed information about the structure of the compound .
Molecular Structure Analysis
The molecular structure of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine can be analyzed using IR and NMR spectroscopy . The IR spectrum shows a peak at 1663 cm-1, which corresponds to the C=O bond. The 1H NMR spectrum provides information about the hydrogen atoms in the molecule, and the 13C NMR spectrum provides information about the carbon atoms .
Chemical Reactions Analysis
The electrochemistry of pyridine derivatives, including 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine, has been studied extensively . Electrochemistry can contribute to the studies of redox reaction mechanisms and can be a powerful tool for the synthesis of new compounds .
Physical And Chemical Properties Analysis
The melting point of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine is 154-159 °C . The compound’s molecular formula is C12H17NO2, and its molecular weight is 207.27 .
科学的研究の応用
Photochemical Behavior and Derivative Synthesis : Novel derivatives of 3,5-diacetyl-1,4-dihydropyridine were synthesized and their photochemical behavior was studied, showing oxidation of the dihydropyridine ring and formation of pyridine derivatives under oxygen and argon atmosphere (Memarian, Bagheri, & Döpp, 2002).
Electrochemical Properties : Research on the electrochemical oxidation of 1,2,6-trimethyl-3,5-diacetyl-1,2-dihydropyridines revealed the electron distribution in the cation-radicals formed during this process, influenced by the substituents in the heterocycle (Stradyn', Gavars, Baumane, & Duburs, 1997).
Aromatization under Different Conditions : Studies demonstrated that irradiation of 3,5-diacetyl-1,4-dihydropyridine derivatives leads to aromatization of the ring, forming pyridine derivatives. The presence of oxygen notably influences the reaction rate and product formation (Memarian, Sadeghi, Momeni, & Döpp, 2002).
Synthesis of Unsymmetrically Substituted Derivatives : Efforts to synthesize unsymmetrically substituted 1,4-dihydropyridines explored methods to increase yield by suppressing the formation of symmetrically substituted derivatives (Memarian, Abdoli-Senejani, & Döpp, 2006).
Potential in Reversing Multidrug Resistance : A study investigated the effects of diacetyl and dibenzoyl-1,4-dihydropyridines on vascular functions and their multidrug resistance-reversing activity. It was found that some compounds, including a 3,5-diacetyl derivative, exhibited significant reversing activity without affecting vascular smooth muscle contractility (Saponara et al., 2004).
Electron Transfer-induced Aromatization : Another study highlighted an electron transfer-induced mechanism for the aromatization of 3,5-diacetyl-1,4-dihydropyridines to pyridine derivatives, influenced by solvent nature and atmospheric conditions (Memarian, Ghazaie, & Mehneh, 2009).
Crystal and Molecular Structure Analysis : The crystal and molecular structures of various 1,4-dihydropyridine derivatives, including 3,5-diacetyl-2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine, were determined, providing insight into the structural properties of these compounds (Devarajegowda, Prasad, Sridhar, Gevaria, & Shah, 2000).
Calcium Antagonistic Activity : A study synthesized new 3,5-diacetyl-4-aryl-1,4-dihydropyridine derivatives and tested their calcium antagonistic activity, contributing to the understanding of their potential therapeutic applications (Şafak, Şahin, & Sunal, 1990).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-(5-acetyl-2,4,6-trimethyl-1,4-dihydropyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-6-11(9(4)14)7(2)13-8(3)12(6)10(5)15/h6,13H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHJJFUZJSTSBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(NC(=C1C(=O)C)C)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30148404 | |
| Record name | 1,1'-(1,4-Dihydro-2,4,6-trimethylpyridine-3,5-diyl)bisethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30148404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine | |
CAS RN |
1081-09-0 | |
| Record name | 1,1′-(1,4-Dihydro-2,4,6-trimethyl-3,5-pyridinediyl)bis[ethanone] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1081-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-(1,4-Dihydro-2,4,6-trimethylpyridine-3,5-diyl)bisethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001081090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1081-09-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-(1,4-Dihydro-2,4,6-trimethylpyridine-3,5-diyl)bisethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30148404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(1,4-dihydro-2,4,6-trimethylpyridine-3,5-diyl)bisethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.818 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid](/img/structure/B94637.png)

